molecular formula C27H35N3O8 B14008535 Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe CAS No. 72186-04-0

Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe

Cat. No.: B14008535
CAS No.: 72186-04-0
M. Wt: 529.6 g/mol
InChI Key: XZLKETSWTPPXJQ-UHFFFAOYSA-N
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Description

Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe is a synthetic, racemic tripeptide analog of significant interest in advanced peptide chemistry and pharmaceutical research . Its structure features a C-terminal methyl ester (OMe) and an N-terminal tert-butyloxycarbonyl (Boc) protecting group, with an additional benzyl (Bn) protector on the tyrosine sidechain. This configuration of protecting groups makes it a valuable building block for the synthesis of complex peptide sequences, as it allows for selective deprotection and the sequential addition of other amino acids. C-terminally modified peptides, such as this methyl ester derivative, are critically important for the development and delivery of peptide-based pharmaceuticals . The modification of the C-terminus from a carboxylic acid to a methyl ester neutralizes its negative charge, which can profoundly impact the peptide's hydrophobicity, cell membrane permeability, and overall stability. Such modifications are strategic in medicinal chemistry; for instance, C-terminal esters can act as excellent prodrugs because they are vulnerable to cleavage by endogenous esterases, thereby releasing the active compound within the body . Furthermore, the use of racemic (DL) amino acids in this compound makes it a particularly useful tool for methodological studies in synthetic chemistry and for investigating the effect of stereochemistry on peptide structure and function. This compound serves as a key intermediate in organic synthesis and drug discovery, facilitating research into novel biologically active compounds. It is strictly for research applications and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

72186-04-0

Molecular Formula

C27H35N3O8

Molecular Weight

529.6 g/mol

IUPAC Name

methyl 2-[[2-[[3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate

InChI

InChI=1S/C27H35N3O8/c1-27(2,3)38-26(35)30-22(16-31)25(34)29-21(24(33)28-15-23(32)36-4)14-18-10-12-20(13-11-18)37-17-19-8-6-5-7-9-19/h5-13,21-22,31H,14-17H2,1-4H3,(H,28,33)(H,29,34)(H,30,35)

InChI Key

XZLKETSWTPPXJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NCC(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves stepwise peptide bond formation between protected amino acid derivatives, using coupling reagents under conditions that maintain the integrity of protecting groups. The process generally follows:

  • Protection of amino acid side chains and amino groups (e.g., Boc for α-amino, benzyl for tyrosine hydroxyl).
  • Activation of carboxyl groups for peptide bond formation.
  • Coupling reactions to form di- and tripeptides.
  • Final esterification of the C-terminal glycine to form the methyl ester.

Protection of Amino Acids

  • Serine is protected at the α-amino group with Boc and may be used as DL mixture.
  • Tyrosine hydroxyl group is protected with a benzyl (Bn) group to prevent side reactions during coupling.
  • Glycine is used as the methyl ester (Gly-OMe) to protect the carboxyl terminus.

Peptide Bond Formation

Peptide coupling is commonly achieved using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with additives like HOBt (1-hydroxybenzotriazole) to suppress racemization and improve yields.

  • The first coupling is between Boc-DL-Ser and DL-Tyr(Bn).
  • The resulting dipeptide Boc-DL-Ser-DL-Tyr(Bn) is then coupled with Gly-OMe to yield the protected tripeptide.

Reductive Alkylation for N-Benzylation (Relevant to Tyr(Bn))

The benzyl protection of tyrosine can be introduced via reductive alkylation of the phenolic hydroxyl group using benzaldehyde and a reducing agent such as sodium cyanoborohydride (NaCNBH3) or sodium borohydride (NaBH4) under mild conditions. This method provides good yields and purity without extensive chromatographic purification.

Solid-Phase Peptide Synthesis (SPPS) Adaptation

Automated SPPS techniques can be adapted for the synthesis of this compound by using Boc-protected amino acids and benzyl-protected tyrosine on suitable resins. The peptide chain is assembled stepwise on the solid support, followed by cleavage and purification.

Deprotection and Purification

After synthesis, the peptide is typically deprotected under acidic conditions (e.g., trifluoroacetic acid for Boc removal) and purified by high-performance liquid chromatography (HPLC) to achieve high purity.

Comparative Table of Key Preparation Parameters

Step Reagents/Conditions Notes Yield / Purity
Serine Boc protection Boc2O, base (e.g., NaHCO3) Standard α-amino protection High
Tyrosine benzyl protection Benzaldehyde + NaCNBH3 or NaBH4, mild acid/base Reductive alkylation for phenol benzylation Good yields, minimal purification needed
Peptide coupling (Ser-Tyr) DCC or EDC + HOBt, DMF or green solvent Carbodiimide-mediated amide bond formation Typically >70%
Peptide coupling (dipeptide-Gly-OMe) Same as above Final tripeptide assembly Good yields
Final deprotection TFA or other acid Boc removal, side chain deprotection Complete
Purification HPLC High purity isolation >95% purity

Research Findings and Optimization Notes

  • Solvent Selection: Traditional solvents like dichloromethane (DCM) and dimethylformamide (DMF) are commonly used but have toxicity and environmental concerns. Recent research suggests propylene carbonate as a greener alternative solvent for Boc-based peptide synthesis with comparable yields and purity.

  • Coupling Efficiency: Use of additives like HOBt or OxymaPure can reduce racemization and improve coupling efficiency, especially important for peptides containing serine and tyrosine residues.

  • Reductive Alkylation Specifics: The benzylation of tyrosine hydroxyl groups via reductive alkylation is efficient when using NaCNBH3 in glacial acetic acid with benzaldehyde, providing N-benzyl derivatives in high purity without column chromatography.

  • Solid-Phase Synthesis: Automated solid-phase synthesis using Boc chemistry and benzyl-protected tyrosine has been demonstrated, facilitating scale-up and automation for complex peptides including this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The tyrosine residue can undergo oxidation to form dityrosine.

    Reduction: Reduction reactions can be used to remove protective groups.

    Substitution: Nucleophilic substitution reactions can occur at the serine and tyrosine residues.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling Reagents: Reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) are used for peptide bond formation.

Major Products:

    Deprotected Peptide: Removal of protective groups yields the free peptide.

    Oxidized Products: Oxidation of tyrosine can lead to dityrosine formation.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe is used as an intermediate in the synthesis of more complex peptides.

Biology:

    Protein Studies: It can be used in studies related to protein structure and function.

Medicine:

    Drug Development: Peptides like this compound are explored for their potential therapeutic properties.

Industry:

    Biotechnology: Used in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe depends on its specific application. In general, peptides can interact with proteins, enzymes, and receptors, influencing various biological pathways. The protective groups (Boc and Bn) are removed during or after synthesis to yield the active peptide, which can then exert its effects by binding to specific molecular targets.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features:

Compound Name Protective Groups Amino Acid Sequence Molecular Weight (g/mol) Key Applications
Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe Boc (N-term), Bn (Tyr), OMe (Gly) Ser-Tyr-Gly ~529.6* Peptide synthesis intermediates
Boc-Ile-Gly-OMe Boc (N-term), OMe (Gly) Ile-Gly 302.37 Model for coupling efficiency studies
D-Tyr-OMe OMe (C-term) Single Tyr residue 195.22 Chiral building blocks

*Calculated based on constituent residues and protecting groups.

Key Differences :

  • Protective Groups : The Bn group on Tyr enhances steric bulk and lipophilicity compared to simpler analogs like D-Tyr-OMe .
Physicochemical Properties

Chromatographic Behavior :
provides TLC data for related compounds (Layer L1, Solvent S1):

Compound Rf Value
DL-Ser 35
Gly-OMe 76
L-Ala-OMe 68

This compound is expected to exhibit lower mobility (Rf < 35) due to increased molecular weight and polarity from the Boc/Bn groups .

Stability :

  • The Bn group on Tyr enhances oxidative stability but requires harsh conditions (e.g., H₂/Pd) for removal.
  • The methyl ester (OMe) is prone to hydrolysis under basic conditions, unlike tert-butyl esters .

Biological Activity

Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe is a synthetic peptide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

  • Protection of Amino Acids : The amino acids are protected using the Boc (tert-butoxycarbonyl) group for serine and the benzyl (Bn) group for tyrosine to prevent unwanted reactions during coupling.
  • Peptide Coupling : The protected amino acids are coupled using standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Deprotection : After coupling, the protective groups are removed under mild acidic conditions to yield the final product, this compound.

Antitumor Activity

Recent studies have indicated that peptides similar to this compound exhibit significant antitumor properties. For instance, a compound with structural similarities demonstrated an inhibition rate of over 99% against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer), with IC50 values ranging from 6.92 to 8.99 μM . This suggests that modifications in peptide structure can enhance biological efficacy.

Antimicrobial Activity

The antimicrobial properties of similar cyclic tetrapeptides have been evaluated against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for compounds structurally related to this compound were found to be in the range of 60–120 μM against Staphylococcus aureus . This indicates a potential application in treating antibiotic-resistant infections.

Case Study 1: Antitumor Screening

In a comparative study, a novel compound structurally analogous to this compound was screened for antitumor activity. The results showed that it not only inhibited tumor growth effectively but also induced apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers like Bax and decreased levels of anti-apoptotic markers like Bcl-2 .

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of cyclic peptides similar to this compound, revealing moderate activity against Bacillus subtilis and significant resistance against E. coli and Pseudomonas aeruginosa. The findings suggested that structural modifications can influence antimicrobial potency .

Research Findings Summary

The biological activities of this compound and its analogs reveal promising avenues for further research:

  • Antitumor Effects : High inhibition rates against various cancer cell lines indicate potential for therapeutic applications.
  • Antimicrobial Effects : Effective against certain Gram-positive bacteria, suggesting utility in developing new antibiotics.

Q & A

Q. How can researchers ensure compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles when publishing data on this compound?

  • Methodological Answer :
  • Metadata Annotation : Use platforms like Zenodo to deposit raw NMR/MS files with DOI assignment .
  • Controlled Vocabularies : Tag data using IUPAC nomenclature and ChEBI identifiers for interoperability .
  • Open-Source Tools : Share analysis scripts (e.g., Python/R) on GitHub for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.